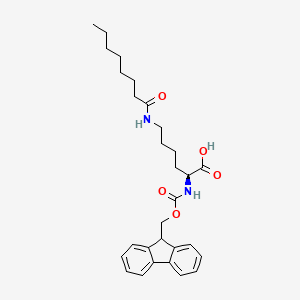

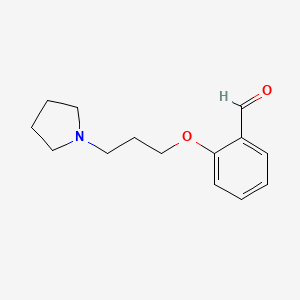

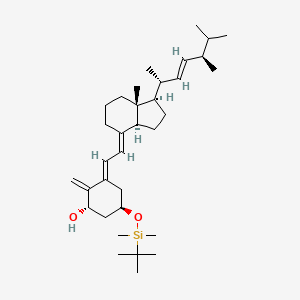

benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate

Overview

Description

Benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate is a chemical compound . The compound can be viewed as the ester of carbamic acid and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .

Chemical Reactions Analysis

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . The specific chemical reactions involving benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate are not detailed in the sources.Physical And Chemical Properties Analysis

Benzyl carbamate, a related compound, is a white solid with a melting point of 88 °C (190 °F; 361 K). It is soluble in organic solvents and moderately soluble in water . The specific physical and chemical properties of benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate are not detailed in the sources.Scientific Research Applications

Vibrational and Spectroscopic Studies

A study by Rao et al. (2016) provides a combined experimental and theoretical examination of the vibrational and electronic properties of benzyl carbamate derivatives. The research employs FT-IR, FT-Raman spectra, and UV absorption spectroscopy, alongside density functional theory (DFT) calculations, to explore the molecular geometries, vibrational spectra, electronic, and nonlinear optical properties of these molecules. The findings offer critical insights into the thermodynamic properties of benzyl carbamate derivatives, which could have implications for their application in material science and chemical engineering (Rao et al., 2016).

Synthesis Methodologies

Ghashang (2014) developed a novel approach for synthesizing methyl/benzyl carbamate derivatives using magnesium hydrogen sulfate as a catalyst. This method emphasizes a solvent-free condition, which is significant for green chemistry applications. The approach not only streamlines the synthesis process but also contributes to environmentally friendly chemical practices (Ghashang, 2014).

Inhibitor Development

A series of benzyl carbamate derivatives was investigated for their potential as selective inhibitors of enzymes like butyrylcholinesterase (BChE), with some compounds showing greater activity than clinically used inhibitors. This research, conducted by Magar et al. (2021), highlights the therapeutic potential of benzyl carbamate derivatives in treating diseases associated with enzyme dysregulation. Detailed molecular modeling provided insights into the binding modes of these compounds, suggesting a pathway for the development of new pharmacological agents (Magar et al., 2021).

properties

IUPAC Name |

benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-12(8-14,9-15)13-11(16)17-7-10-5-3-2-4-6-10/h2-6,14-15H,7-9H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCPHPRUGRMLCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CO)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Butylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B3082426.png)

![4-methyl[1,4]diazepino[3,2,1-hi]indazol-2(1H)-one](/img/structure/B3082489.png)

![1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B3082518.png)